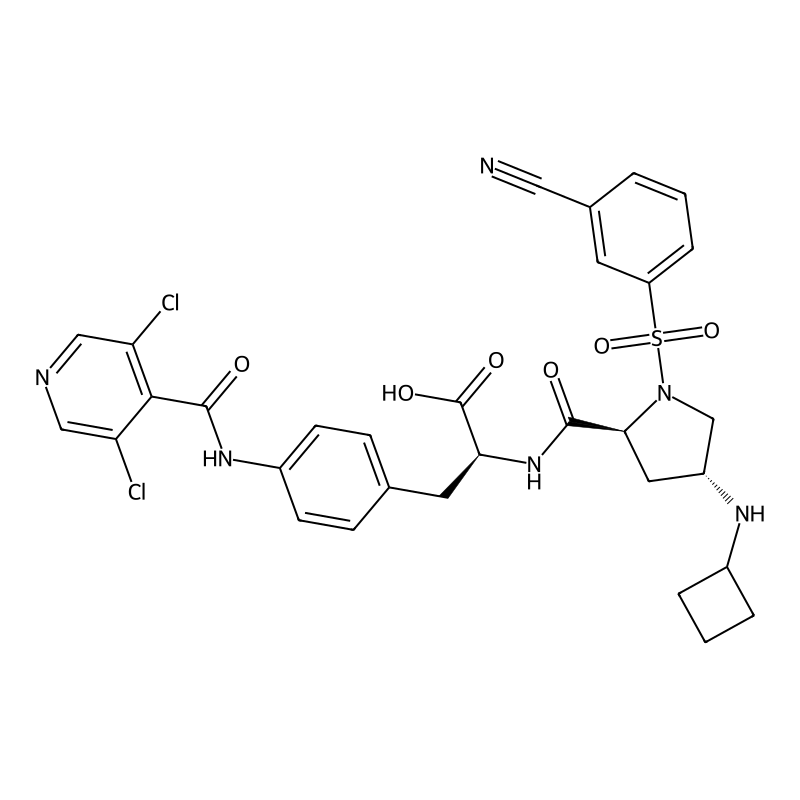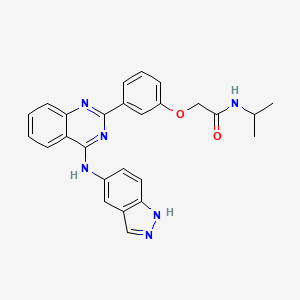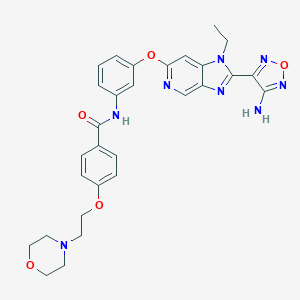CAS No.:1073154-85-4
Molecular Formula:C20H21F3N8O3S
Molecular Weight:510.5 g/mol
Availability:
In Stock
CAS No.:911417-87-3
Molecular Formula:C26H24N6O2
Molecular Weight:452.5 g/mol
Availability:
In Stock
CAS No.:1391712-60-9
Molecular Formula:C30H38ClN7O3
Molecular Weight:580.1 g/mol
Availability:
In Stock
CAS No.:1224887-10-8
Molecular Formula:C20H23ClN6O2
Molecular Weight:414.9 g/mol
Availability:
In Stock
CAS No.:925213-63-4
Molecular Formula:C29H30N8O5
Molecular Weight:570.6 g/mol
Availability:
In Stock



![2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide](/img/structure-2d/800/S547983.png)
![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide](/img/structure/S547984.png)
